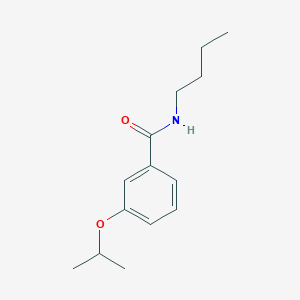

N-butyl-3-isopropoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

N-butyl-3-propan-2-yloxybenzamide |

InChI |

InChI=1S/C14H21NO2/c1-4-5-9-15-14(16)12-7-6-8-13(10-12)17-11(2)3/h6-8,10-11H,4-5,9H2,1-3H3,(H,15,16) |

InChI Key |

NGEFNOQXZHPCRZ-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)C1=CC(=CC=C1)OC(C)C |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N Butyl 3 Isopropoxybenzamide and Its Analogues

Classical Synthetic Routes to Substituted Benzamide (B126) Core Structures

The formation of the amide bond is a cornerstone of organic synthesis, and numerous classical methods have been developed to construct substituted benzamides. bohrium.comnih.gov These routes typically involve the coupling of a carboxylic acid derivative with an amine. A common and traditional approach is the conversion of a benzoic acid to a more reactive acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with an appropriate amine to form the benzamide.

Another widely used method is the direct coupling of a carboxylic acid and an amine using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an active ester intermediate, which then readily reacts with the amine to yield the desired benzamide. cbijournal.com These methods are advantageous as they often proceed under mild conditions. cbijournal.com

Furthermore, amidation can be achieved from esters through aminolysis. While this reaction can be slow with unactivated esters, it can be promoted by using base catalysts like lithium hydroxide (B78521) or by employing more reactive esters. researchgate.netarcjournals.org These classical methods provide a reliable foundation for the synthesis of a wide array of substituted benzamides.

Targeted Synthesis of N-butyl-3-isopropoxybenzamide: A Retrosynthetic Analysis

A retrosynthetic analysis of this compound breaks the target molecule down into simpler, commercially available starting materials. The primary disconnection is at the amide bond, leading to 3-isopropoxybenzoic acid and n-butylamine. Further disconnection of 3-isopropoxybenzoic acid reveals 3-hydroxybenzoic acid and an isopropyl source.

Amidation Reactions and Coupling Strategies

The key step in the synthesis is the formation of the amide bond between 3-isopropoxybenzoic acid and n-butylamine. This can be accomplished using several of the classical methods mentioned previously.

One effective strategy is the activation of 3-isopropoxybenzoic acid with a coupling reagent. For instance, the use of peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can facilitate the reaction with n-butylamine to give this compound in good yields. cbijournal.com The choice of solvent and base is crucial for optimizing these reactions, with common options including DMF or THF as the solvent and an organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). cbijournal.com

Alternatively, 3-isopropoxybenzoic acid can be converted to its acyl chloride using thionyl chloride or a similar reagent. The resulting 3-isopropoxybenzoyl chloride can then be reacted with n-butylamine, typically in the presence of a base to neutralize the HCl byproduct, to form the final product. Microwave-assisted synthesis has also been shown to be an efficient method for the rapid synthesis of N-substituted benzamides from acid chlorides and anilines, often under solvent-free conditions.

Boric acid has also been reported as a catalyst for the direct amidation of carboxylic acids with amines, offering an atom-economic approach. mdpi.com More recently, borate (B1201080) esters have been shown to be simple yet effective catalysts for creating complex amides. mdpi.com

Below is a table summarizing various amidation reaction conditions.

| Coupling Reagent/Method | Carboxylic Acid | Amine | Solvent | Base | Yield (%) |

| EDC/HOBt | 4-Methylbenzoic acid | o-Toluidine | THF | DIPEA | Good |

| HATU | 4-Methylbenzoic acid | o-Toluidine | DMF | DIPEA | Moderate |

| PyBOP | 4-Methylbenzoic acid | o-Toluidine | DMF | DIPEA | Moderate |

| Thionyl Chloride followed by Amine | Substituted Benzoic Acids | Piperidine, Morpholine, Pyrrolidine | - | - | - |

| Microwave Irradiation | Benzoyl Chloride | Aniline | Solvent-free | - | Excellent |

Introduction of the Isopropoxy Moiety

The synthesis of the key intermediate, 3-isopropoxybenzoic acid, is a critical step. nih.gov This is typically achieved through a Williamson ether synthesis, starting from 3-hydroxybenzoic acid. In this reaction, the phenolic hydroxyl group of 3-hydroxybenzoic acid is deprotonated with a suitable base, such as sodium hydroxide or potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, to form the isopropoxy ether. The choice of solvent for this reaction is important, with polar aprotic solvents like DMF or acetone (B3395972) often being used to facilitate the reaction.

A patent describes the preparation of 3-cyano-4-isopropoxybenzoic acid, which involves the etherification of a phenolic hydroxyl group with an isopropyl group. google.com While the substitution pattern is different, the underlying principle of ether formation remains relevant.

N-Alkylation Strategies for n-Butyl Group Incorporation

While the primary retrosynthetic approach involves the direct amidation with n-butylamine, an alternative, though less common, strategy would be the N-alkylation of a pre-formed 3-isopropoxybenzamide (B269453). This would involve reacting 3-isopropoxybenzamide with an n-butyl halide, such as n-butyl bromide, in the presence of a strong base. However, this method can be prone to side reactions, including N,N-dialkylation or reaction at other sites on the molecule. Therefore, direct amidation is generally the preferred and more efficient route.

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic chemistry offers advanced techniques that can potentially streamline the synthesis of this compound and its analogues.

Transition Metal-Catalyzed Functionalization (e.g., C-H Activation/Annulation)

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. researchgate.netrsc.org In the context of benzamide synthesis, directing groups on the nitrogen atom can facilitate the ortho-C-H functionalization of the aromatic ring.

Rhodium(III) and Palladium(II) catalysts have been extensively used for the C-H activation of benzamides. acs.orgacs.orgrsc.orgnih.govnih.gov For instance, Rh(III)-catalyzed C-H activation/annulation of benzamides with alkynes can lead to the formation of isoquinolones. rsc.orgnih.gov This type of reaction showcases the potential to build complex heterocyclic structures from simple benzamide precursors. While not directly applicable to the synthesis of this compound itself, these methodologies highlight the potential for creating diverse analogues by functionalizing the benzamide core.

Palladium-catalyzed reactions have also been developed for the synthesis of benzamides, for example, through the denitrogenative cross-coupling of acs.orgacs.orgCurrent time information in Bangalore, IN.-benzotriazin-4(3H)-ones with organoaluminum reagents. acs.orgnih.gov Another palladium-catalyzed method involves the carbonylation of aryl bromides in the presence of an amine. rsc.org These advanced methods could offer alternative routes to substituted benzamides, potentially with improved efficiency and functional group tolerance.

The following table provides examples of transition metal-catalyzed reactions involving benzamides.

| Catalyst | Substrate | Reagent | Product Type |

| Rh(III) | Benzamide | Alkyne | Isoquinolone |

| Pd(OAc)₂/XantPhos | acs.orgacs.orgCurrent time information in Bangalore, IN.-Benzotriazin-4(3H)-one | DABAL-Me₃ | ortho-Methylated Benzamide |

| Pd(II) | Aryl Bromide | CO, Amine | Benzamide |

| Ru(II) | Benzamide | Vinyl Sulfone | 3-Methyleneisoindolin-1-one |

Environmentally Friendly Synthetic Approaches, including Catalyst-Free Methods

In recent years, the development of environmentally benign synthetic methods for amide bond formation has been a major focus, driven by the principles of green chemistry. sioc-journal.cn These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Catalyst-Free Methods: Remarkably, the direct thermal or microwave-assisted amidation of carboxylic acids and amines can proceed without any catalyst. Microwave irradiation, in particular, has been shown to accelerate the synthesis of 3-substituted isocoumarins from homophthalic acid and acyl chlorides under solvent-free conditions, a reaction type that shares mechanistic similarities with benzamide formation. nih.gov This suggests that a mixture of 3-isopropoxybenzoic acid and n-butylamine could potentially yield this compound upon microwave heating, with water as the only byproduct.

Another catalyst-free approach involves the transamidation of activated secondary amides. thieme-connect.com While this would require the prior synthesis of an activated amide, the reaction itself can proceed in greener solvents like ethanol (B145695) or even water, avoiding the need for metal catalysts or strong coupling agents. thieme-connect.com The use of tert-butyl nitrite (B80452) (t-BuONO) has also been explored as a metal-free reagent for constructing N-containing compounds, offering a novel route that could be adapted for benzamide synthesis. rsc.org

Environmentally Friendly Catalysis: Where catalysts are necessary, the focus has shifted to more sustainable options. Biocatalysis, using enzymes like lipases, offers a highly selective and green alternative for amide bond formation. rsc.org These reactions can often be performed in aqueous systems or low-water environments to drive the equilibrium towards the amide product. rsc.org

Brønsted acidic ionic liquids have also emerged as reusable catalysts and solvents for the direct amidation of carboxylic acids with amines. acs.org This method offers high efficiency and a significant reduction in the process mass intensity (PMI), a key metric in green chemistry. acs.org The synthesis of N-pyridinyl benzamides has been demonstrated using a reusable bimetallic metal-organic framework (Fe₂Ni-BDC) as a heterogeneous catalyst, which can be easily recovered and reused, aligning with green chemistry principles. mdpi.com

The following table summarizes some environmentally friendly approaches applicable to benzamide synthesis.

| Method | Reagents/Catalyst | Solvent | Advantages |

| Microwave-Assisted Synthesis | Carboxylic Acid, Amine | Solvent-free or Green Solvent (e.g., Water, Ethanol) | Rapid reaction times, high yields, reduced waste. nih.gov |

| Catalyst-Free Transamidation | Activated Secondary Amide, Amine | Ethanol, Water | Avoids metal catalysts, chemoselective. thieme-connect.com |

| Biocatalysis | Carboxylic Acid, Amine | Lipase or other hydrolase | Aqueous medium, high selectivity, biodegradable catalyst. rsc.org |

| Brønsted Acidic Ionic Liquid Catalysis | Carboxylic Acid, Amine | Reusable Ionic Liquid | Catalyst is also the solvent, high efficiency, low PMI. acs.org |

| Heterogeneous Catalysis | Carboxylic Acid/derivative, Amine | Metal-Organic Framework (MOF) | Reusable catalyst, easy separation. mdpi.com |

High-Throughput and Automated Synthesis Methodologies

The demand for large libraries of compounds for drug discovery and material science has spurred the development of high-throughput and automated synthesis techniques. These methods allow for the rapid synthesis and purification of numerous analogues in parallel.

For the synthesis of benzamide analogues, automated continuous-flow systems have been successfully employed. beilstein-journals.org A study on the synthesis of m-sulfamoylbenzamide analogues demonstrated that a continuous-flow process not only automated the synthesis but also improved chemoselectivity at higher temperatures without the need for a catalyst. beilstein-journals.orgbeilstein-journals.org This approach could be readily adapted for the synthesis of a library of N-alkyl-3-isopropoxybenzamide analogues by flowing solutions of 3-isopropoxybenzoyl chloride and various primary amines through a reactor.

Resin-based methodologies are another cornerstone of high-throughput synthesis. For example, REM (REgenerated Michael) resin has been used for the automated synthesis of novel analogues of the delta opioid ligand SNC-80, which contains a benzamide core. nih.gov In such a system, a precursor to the benzamide could be attached to the resin, subjected to a series of reactions in an automated synthesizer, and then cleaved to release the final product library.

The table below illustrates a conceptual high-throughput synthesis of this compound analogues using a continuous-flow system.

| Parameter | Condition |

| Flow System | Commercial automated continuous-flow reactor |

| Reactant Stream 1 | Solution of 3-isopropoxybenzoyl chloride in a suitable solvent (e.g., acetonitrile) |

| Reactant Stream 2 | Library of primary amines (including n-butylamine) in the same solvent |

| Reaction Temperature | Optimized for reaction rate and selectivity (e.g., 20-80 °C) |

| Mixing | T-mixer or microfluidic chip for efficient mixing |

| Residence Time | Controlled by flow rate and reactor volume (typically minutes) |

| Work-up | In-line purification module (e.g., solid-phase extraction) |

| Output | Array of purified N-substituted-3-isopropoxybenzamide analogues |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be designed to align with the twelve principles of green chemistry, aiming to create a more sustainable chemical process. sioc-journal.cn

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. Designing a synthesis with high atom economy and yield minimizes waste from the outset.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Direct amidation of 3-isopropoxybenzoic acid with n-butylamine, which produces only water as a byproduct, has a much higher atom economy than methods using coupling agents or converting the acid to an acyl chloride, which generate stoichiometric waste.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. This involves replacing hazardous reagents like thionyl chloride with safer alternatives like enzyme catalysts or boronic acid catalysts.

Designing Safer Chemicals: This principle is more related to the final product's properties.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous. Catalyst-free, solvent-free microwave synthesis is an excellent example. nih.gov When solvents are needed, greener options like water, ethanol, or reusable ionic liquids are preferred over chlorinated solvents. acs.org

Design for Energy Efficiency: Energy requirements should be minimized. Conducting reactions at ambient temperature and pressure is ideal. Microwave-assisted synthesis can be more energy-efficient than conventional heating due to shorter reaction times.

Use of Renewable Feedstocks: If possible, starting materials should be derived from renewable resources. While challenging for this specific compound, this principle encourages the exploration of bio-based routes to aromatic acids and amines.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided, as such steps require additional reagents and can generate waste. A direct amidation protocol avoids the need to convert the carboxylic acid to an acyl chloride.

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. The use of enzymes, heterogeneous catalysts like MOFs, or organocatalysts aligns with this principle. rsc.orgmdpi.com

Design for Degradation: This relates to the lifecycle of the final product.

Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. Using stable, non-volatile reagents and solvents at moderate conditions enhances safety.

The application of these principles can significantly reduce the environmental impact of synthesizing this compound and its analogues.

Chemical Reactivity and Transformation Mechanisms of N Butyl 3 Isopropoxybenzamide

Reactions Involving the Amide Linkage

The amide bond is a cornerstone of the molecule's structure and reactivity, participating in both cleavage and formation processes, as well as reduction.

Amide Bond Cleavage and Formation Processes

Formation: The synthesis of N-butyl-3-isopropoxybenzamide is typically achieved through standard amidation reactions. The most common method involves the reaction of 3-isopropoxybenzoic acid with n-butylamine. To facilitate the reaction, the carboxylic acid is often activated, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with n-butylamine.

Cleavage: The amide bond in this compound, while generally stable, can be cleaved under hydrolytic conditions. This reaction, which breaks the amide bond to yield 3-isopropoxybenzoic acid and n-butylamine, typically requires catalysis by strong acids or bases and elevated temperatures. Enzymatic cleavage is also a possibility, though specific enzymes would be required.

A key transformation of the amide linkage is its reduction. Using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF), the carbonyl group (C=O) of the amide is completely reduced to a methylene (B1212753) group (CH₂). masterorganicchemistry.com This reaction converts this compound into the corresponding secondary amine, N-(3-isopropoxybenzyl)butane-1-amine. chegg.com Less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are generally not effective for this transformation.

Reactions at the Aromatic Ring System

The benzene (B151609) ring is a hub of reactivity, susceptible to electrophilic substitution and targeted functionalization directed by its substituents.

Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) introduces new functional groups onto the benzene ring. wikipedia.orguomustansiriyah.edu.iq The regiochemical outcome is dictated by the combined influence of the existing isopropoxy and N-butylamido groups. The isopropoxy group (-O-iPr) is an activating, ortho, para-directing group due to the electron-donating resonance effect of the oxygen lone pair. The N-butylamido group (-CONHBu) is also an ortho, para-director. Since these two groups are positioned meta to each other on the ring, their directing effects are concerted, strongly activating the positions ortho and para to the isopropoxy group (C2, C4, and C6) for electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions This table is interactive. Click on the headers to sort.

| Reaction Type | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-butyl-3-isopropoxy-2-nitrobenzamide, N-butyl-3-isopropoxy-4-nitrobenzamide, N-butyl-3-isopropoxy-6-nitrobenzamide savemyexams.com |

| Halogenation | Br₂, FeBr₃ | N-butyl-2-bromo-3-isopropoxybenzamide, N-butyl-4-bromo-3-isopropoxybenzamide, N-butyl-6-bromo-3-isopropoxybenzamide |

| Sulfonation | Fuming H₂SO₄ | 2-(N-butylcarbamoyl)-6-isopropoxybenzenesulfonic acid, 2-(N-butylcarbamoyl)-4-isopropoxybenzenesulfonic acid savemyexams.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-butyl-2-acyl-3-isopropoxybenzamide, N-butyl-4-acyl-3-isopropoxybenzamide (Reaction may be sluggish due to Lewis acid complexation with amide) |

Directed C-H Functionalization

Modern synthetic methods allow for the precise functionalization of C-H bonds, often guided by a directing group. The amide moiety in this compound is a powerful directing group for ortho-C-H activation. wikipedia.orgbaranlab.org This strategy typically employs transition metal catalysts, such as palladium or ruthenium, to selectively functionalize the C-H bond at the C2 position, which is ortho to the amide. nih.govacs.org

This approach enables a variety of transformations:

Arylation: Palladium-catalyzed reactions can couple the C2 position with aryl halides or boronic acids to form biaryl structures. acs.orgacs.org

Alkenylation: Olefins can be introduced at the C2 position using ruthenium or palladium catalysts. nih.govoup.com

Annulation: In the presence of strained alkynes like arynes, palladium catalysis can initiate a C-H/N-H activation cascade to construct polycyclic N-heterocycles, such as phenanthridinones. acs.org

Silylation: Palladium catalysts can also mediate the silylation of the ortho C-H bond. nih.gov

Table 2: Examples of Directed C-H Functionalization on Benzamide (B126) Scaffolds This table is interactive. Click on the headers to sort.

| Functionalization | Catalyst System | Position Functionalized | Reference |

|---|---|---|---|

| ortho-Arylation | Pd(OAc)₂ / Aryl Iodide | C2 | acs.org |

| ortho-Alkenylation | [{RuCl₂(p-cymene)}₂] / Alkene | C2 | nih.gov |

| Annulation | Pd(OAc)₂ / Aryne / Cu(OAc)₂ | C2 (and N-H) | acs.org |

| ortho-Benzoxylation | [{RuCl₂(p-cymene)}₂] / Ar-COOH | C2 | nih.gov |

| ortho-Silylation | Pd(OAc)₂ / Disilane | C2 | nih.gov |

Transformations of the Alkyl Substituents (n-Butyl and Isopropoxy)

The two alkyl side chains of the molecule also possess reactive sites.

N-Butyl Group: The C-H bonds on the n-butyl group, particularly those at the α-position to the nitrogen atom, can be selectively functionalized. Recent advances in photoredox catalysis, often in conjunction with a hydrogen atom transfer (HAT) agent, have enabled the amination and alkenylation of this N-α C(sp³)–H bond under mild conditions. rsc.orgrsc.org This method generates an N-α alkyl radical intermediate that can be trapped by various electrophiles. rsc.org

Isopropoxy Group: The isopropyl ether linkage can be cleaved to unmask a phenol (B47542) functional group. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). sci-hub.seresearchgate.netlibretexts.org The reaction with BBr₃ proceeds via the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion. nih.gov Cleavage of the aryl-O-isopropyl bond results in the formation of N-butyl-3-hydroxybenzamide and 2-bromopropane (B125204). Aryl ethers are resistant to cleavage by some reagents, ensuring that the C(aryl)-O bond remains intact. libretexts.org

Oxidative and Reductive Processes

This compound can undergo various redox reactions affecting different parts of its structure.

Oxidative Processes: Many of the C-H functionalization reactions discussed previously are inherently oxidative. For example, ruthenium-catalyzed benzoxylation and palladium-catalyzed oxidative annulation involve a net oxidation of the substrate. nih.govacs.org Under more forceful conditions with strong oxidizing agents, the aromatic ring or alkyl side chains could be degraded.

Reductive Processes: The molecule offers two primary sites for reduction: the amide carbonyl and the aromatic ring.

Amide Reduction: As detailed in section 3.1.1, the amide can be fully reduced to a secondary amine, N-(3-isopropoxybenzyl)butane-1-amine, using LiAlH₄. masterorganicchemistry.com

Aromatic Ring Reduction: The benzene ring can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation. wikipedia.org This typically requires a heterogeneous catalyst like platinum, palladium, or rhodium on a carbon support (e.g., Pt/C, Rh/C) and often high pressures of hydrogen gas. organicchemistrydata.orgchemistrytalk.org Depending on the catalyst and conditions, this reduction can sometimes be performed with selectivity, but it may also reduce other susceptible functional groups.

Advanced Spectroscopic and Chromatographic Characterization of N Butyl 3 Isopropoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D NMR experiments, a complete picture of the proton and carbon framework of N-butyl-3-isopropoxybenzamide can be assembled.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is predicted to show distinct signals corresponding to the protons of the n-butyl group, the isopropoxy group, the aromatic ring, and the amide N-H proton. Each set of protons exhibits a characteristic chemical shift (δ) and splitting pattern (multiplicity) based on its neighboring protons.

The expected signals include a triplet for the terminal methyl group of the butyl chain, multiplets for the methylene (B1212753) groups of the butyl chain, a septet for the methine proton of the isopropoxy group, a doublet for the methyl groups of the isopropoxy group, and distinct signals in the aromatic region for the protons on the substituted benzene (B151609) ring. mdpi.comrsc.org The amide proton (N-H) is expected to appear as a broad signal, often a triplet due to coupling with the adjacent methylene group. rsc.org

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Butyl-CH₃ | ~0.9 | Triplet | ~7 | 3H |

| Butyl-CH₂ | ~1.4 | Sextet | ~7 | 2H |

| Butyl-CH₂ | ~1.6 | Quintet | ~7 | 2H |

| N-CH₂ | ~3.4 | Quartet | ~7 | 2H |

| Isopropoxy-CH₃ | ~1.3 | Doublet | ~6 | 6H |

| Isopropoxy-CH | ~4.6 | Septet | ~6 | 1H |

| Aromatic-H | ~6.9 - 7.5 | Multiplet | - | 4H |

| Amide-NH | ~6.0 - 8.0 | Broad Triplet | ~5 | 1H |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound is predicted to show 14 distinct signals. The chemical shifts are influenced by the nature of the substituents on the aromatic ring and the aliphatic chains.

Key predicted signals include the carbonyl carbon of the amide group at the most downfield position (~167 ppm), aromatic carbons, the carbon of the isopropoxy group attached to the ring, and the carbons of the n-butyl and isopropoxy aliphatic chains in the upfield region. mdpi.comrsc.org

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~167 |

| Aromatic C-O | ~158 |

| Aromatic C-C=O | ~136 |

| Aromatic CH | ~115 - 129 |

| Aromatic CH | ~115 - 129 |

| Aromatic CH | ~115 - 129 |

| Aromatic CH | ~115 - 129 |

| Isopropoxy-CH | ~70 |

| N-CH₂ | ~40 |

| Butyl-CH₂ | ~32 |

| Isopropoxy-CH₃ | ~22 |

| Butyl-CH₂ | ~20 |

| Butyl-CH₃ | ~14 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments from 1D NMR and establish the complete molecular connectivity, 2D NMR experiments are essential. youtube.come-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings between adjacent protons. sdsu.edu For this compound, COSY would show correlations between the neighboring methylene protons of the n-butyl chain (N-CH₂ to CH₂, CH₂ to CH₂, and CH₂ to CH₃). It would also confirm the coupling between the methine and methyl protons of the isopropoxy group and between adjacent aromatic protons. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edu It is used to definitively assign the chemical shifts of carbons that bear protons, by correlating the known proton signals to their corresponding carbon signals. researchgate.netcolumbia.edu

Correlation from the N-H proton and the N-CH₂ protons to the amide carbonyl carbon, confirming the N-butylamide group.

Correlation from the aromatic protons to the amide carbonyl carbon, linking the amide group to the benzene ring.

Correlation from the isopropoxy methine proton (-OCH) to the aromatic carbon at position 3 (C-O), confirming the position of the isopropoxy substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound. bioanalysis-zone.commsesupplies.com

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. researchgate.net This precision allows for the determination of the elemental composition of this compound. The molecular formula is C₁₄H₂₁NO₂. HRMS analysis would be used to confirm this by matching the experimentally measured mass of the molecular ion (e.g., [M+H]⁺) to the theoretically calculated exact mass. bioanalysis-zone.comresearchgate.net

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₂₁NO₂ |

| Calculated Monoisotopic Mass | 235.1572 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 236.1645 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the [M+H]⁺ ion) to produce a spectrum of product ions. nationalmaglab.org The resulting fragmentation pattern provides valuable information about the molecule's structure, acting as a molecular fingerprint and confirming the connectivity of its different parts. nationalmaglab.orguab.edu For this compound, characteristic fragmentation pathways would involve the cleavage of the amide bond and losses from the alkyl side chains.

Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Predicted m/z | Proposed Fragment Ion | Description |

| 236.16 | [C₁₄H₂₂NO₂]⁺ | Precursor Ion ([M+H]⁺) |

| 180.08 | [C₁₀H₁₂NO₂]⁺ | Loss of butene (C₄H₈) from the N-butyl group |

| 163.07 | [C₁₀H₁₁O₂]⁺ | 3-isopropoxybenzoyl cation, from cleavage of the C-N amide bond |

| 121.03 | [C₇H₅O₂]⁺ | Loss of propene from the 3-isopropoxybenzoyl cation |

| 72.08 | [C₄H₁₀N]⁺ | Butylimmonium ion |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its distinct structural components: the secondary amide, the aromatic ring, the ether linkage, and the alkyl chains.

The most prominent peaks are associated with the amide group. nih.gov The N-H stretching vibration is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The amide I band, which is primarily due to the C=O carbonyl stretching, is one of the most intense absorptions and typically occurs in the 1630-1680 cm⁻¹ range. The amide II band, resulting from a combination of N-H bending and C-N stretching, is anticipated between 1510-1570 cm⁻¹. nih.gov

The presence of the aromatic ring will be confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. The substitution pattern on the benzene ring (1,3-disubstituted) will give rise to characteristic C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ range.

The isopropoxy and n-butyl groups will contribute signals from aliphatic C-H stretching vibrations, typically found between 2850 and 3000 cm⁻¹. spectroscopyonline.com The C-O-C stretching of the isopropoxy ether linkage is expected to produce a strong, characteristic band in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. Furthermore, CH₂ rocking vibrations from alkyl chains of four or more carbons can be observed around 720-725 cm⁻¹. spectroscopyonline.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1510 - 1570 |

| Amide | C-N Stretch (Amide III) | 1250 - 1350 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Ether | Asymmetric C-O-C Stretch | 1200 - 1250 |

| Alkyl | C-H Stretch | 2850 - 3000 |

| Alkyl | CH₂ Rocking (n-butyl) | ~725 |

This table presents expected wavenumber ranges based on characteristic functional group absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores and conjugated systems. The primary chromophore in this compound is the benzamide (B126) moiety. Organic molecules containing aromatic rings exhibit absorption in the UV region due to π → π* electronic transitions. msu.edu

For benzene itself, strong absorption occurs around 180 nm and 200 nm, with a much weaker, fine-structured band near 254 nm. msu.edu The presence of the carbonyl group conjugated to the ring in the benzamide structure, along with the isopropoxy and amide substituents, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity (a hyperchromic effect). The lone pair of electrons on the ether oxygen and the amide nitrogen can also participate in n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption band. msu.edu The analysis is typically conducted in a non-absorbing solvent like ethanol (B145695) or hexane. researchgate.nethkust.edu.hk

Table 2: Predicted UV-Vis Absorption Data for this compound in Ethanol

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | ~240 - 250 | ~15,000 - 20,000 |

| π → π | ~280 - 290 | ~1,000 - 3,000 |

| n → π* | ~300 - 320 | ~100 - 500 |

This table contains estimated values based on data for similar aromatic amide and ether compounds.

Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purification of non-volatile, thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable for its analysis. ugm.ac.id

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. sielc.comthermofisher.com The separation is achieved by a gradient elution, where the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the aqueous mobile phase is gradually increased. This allows for the efficient elution of the compound from the column. A buffer, such as formic acid or ammonium (B1175870) formate, is often added to the mobile phase to control the pH and ensure sharp, symmetrical peaks. lcms.cz Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (λmax) as determined by UV-Vis spectroscopy. sielc.com

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 245 nm |

| Injection Volume | 10 µL |

This table outlines a typical starting point for method development.

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to have sufficient volatility and stability for GC analysis, although optimization of the injector temperature would be crucial to prevent thermal degradation.

The standard GC setup would involve a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-polysiloxane (e.g., DB-5 or HP-5). shimadzu.comnih.govoiv.int Helium is the most common inert carrier gas. libretexts.org A temperature-programmed analysis, where the column oven temperature is gradually increased, would be employed to ensure the compound elutes as a sharp peak within a reasonable time. A Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, is a suitable choice for detection. libretexts.org

Table 4: Illustrative Gas Chromatography (GC) Method Parameters

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Injector Temperature | 260 °C (Split mode, 20:1) |

| Oven Program | 150 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 310 °C |

This table provides a hypothetical set of conditions for the GC analysis of this compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Analysis

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), are indispensable for unambiguous compound identification.

GC-MS analysis would provide both the retention time from the GC and a mass spectrum from the MS for the eluted peak. The mass spectrum is a molecular fingerprint based on the mass-to-charge ratio (m/z) of the parent molecule (molecular ion) and its fragments. For this compound (C₁₄H₂₁NO₂), the molecular weight is 235.32 g/mol . In electron impact (EI) ionization, a molecular ion peak at m/z 235 would be expected. Key fragmentation patterns would likely include the loss of the butyl group (M-57), the isopropoxy group (M-59), and cleavage at the amide bond, providing structurally significant ions. nih.govnih.gov

LC-MS is particularly valuable as it directly confirms the identity of peaks from an HPLC separation. nih.gov This is especially useful for analyzing complex mixtures or for stability studies where degradation products might be present. researchgate.net Using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), a protonated molecule [M+H]⁺ at m/z 236 would be readily observed, confirming the molecular weight with high certainty. thermofisher.com Further fragmentation in tandem MS (MS/MS) experiments can provide detailed structural information.

Table 5: Predicted Key Mass-to-Charge (m/z) Ratios for this compound in Mass Spectrometry

| Ion Type | Predicted m/z | Technique | Description |

| [M+H]⁺ | 236 | LC-MS (ESI/APCI) | Protonated molecular ion |

| [M]⁺˙ | 235 | GC-MS (EI) | Molecular ion |

| [M-C₃H₇O]⁺ | 176 | GC-MS (EI) | Loss of isopropoxy group |

| [C₇H₇O₂]⁺ | 135 | GC-MS (EI) | Benzoyl fragment after amide cleavage |

| [C₇H₅O]⁺ | 105 | GC-MS (EI) | Benzoyl cation |

This table presents predicted m/z values based on the compound's structure and common fragmentation pathways.

Computational Chemistry Studies on N Butyl 3 Isopropoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and electronic nature.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of organic compounds. researchgate.netscispace.com For N-butyl-3-isopropoxybenzamide, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms. researchgate.netrsc.org

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.24 Å |

| C-N (Amide) Bond Length | ~1.36 Å |

| O-C (Isopropoxy) Bond Length | ~1.37 Å |

Note: This table is illustrative, based on typical values for similar functional groups, as specific literature for this compound is not available.

Ab Initio Methods for Electronic Properties

Ab initio calculations, which are based on first principles without empirical parameters, provide a rigorous approach to studying electronic properties. epdf.pub Methods like Hartree-Fock (HF) and post-Hartree-Fock methods can be used, although they are more computationally intensive than DFT. These calculations offer a detailed picture of the electron distribution within the molecule, highlighting how the electron-donating isopropoxy group and the n-butyl chain influence the electronic environment of the benzamide (B126) scaffold.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical tool for identifying the reactive sites of a molecule. nih.govrsc.org It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. mdpi.com For this compound, the MEP map would reveal regions of negative potential (in red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. nih.gov

The most negative potential is expected to be localized around the carbonyl oxygen atom of the amide group due to its high electronegativity and lone pairs of electrons. The aromatic ring, influenced by the isopropoxy group, will also exhibit regions of negative potential. Conversely, the amide hydrogen (N-H) and the hydrogens of the alkyl groups will show positive potential, indicating them as electron-deficient sites. nih.govmdpi.com This analysis is invaluable for predicting how the molecule will interact with other chemical species, including biological receptors. nih.gov

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov

For this compound, the HOMO is likely to be distributed over the electron-rich phenyl ring and the oxygen atom of the isopropoxy group. The LUMO, on the other hand, would likely be centered on the benzamide moiety, particularly the carbonyl carbon. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's electronic excitability and its ability to participate in charge transfer reactions. researchgate.net

Table 2: Predicted FMO Properties for this compound (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

Note: This table is illustrative, based on typical values for similar aromatic amides, as specific literature for this compound is not available.

Spectroscopic Property Prediction and Validation

Computational methods can simulate various types of spectra, which can then be compared with experimental data for validation. schrodinger.comunl.edu

NMR Spectra: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. oregonstate.edu The simulated spectrum would predict the specific resonance frequencies for each proton and carbon atom in this compound, aiding in the interpretation of experimental spectra. lehigh.eduaps.org

IR Spectrum: The vibrational frequencies corresponding to different functional groups can be computed. lehigh.edu This allows for the assignment of characteristic peaks in an experimental IR spectrum, such as the C=O stretch of the amide, the N-H stretch, C-O stretches of the ether, and various vibrations of the aromatic ring and alkyl chains.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Visible spectrum. lehigh.edu For this compound, transitions involving the π-electrons of the aromatic system, such as π→π* transitions, would be predicted.

Conformational Analysis and Energy Landscapes

The presence of flexible single bonds in the n-butyl and isopropoxy groups means that this compound can exist in multiple conformations. youtube.com Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to map out the potential energy surface. nih.govchemrxiv.orgmdpi.com This process identifies the lowest-energy conformer (the most stable structure) as well as other local energy minima and the energy barriers between them. youtube.com Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.

Degradation Pathways and Stability Assessment of N Butyl 3 Isopropoxybenzamide

Hydrolytic Degradation Mechanisms

The hydrolytic stability of a compound is often assessed by subjecting it to forced degradation conditions across a range of pH values, typically acidic, neutral, and basic. nih.gov

pH-Dependent Hydrolysis KineticsThere is no specific information available regarding the pH-dependent hydrolysis kinetics of N-butyl-3-isopropoxybenzamide. Studies on other amide-containing molecules show that the rate of hydrolysis is highly dependent on pH, with accelerated degradation often observed under strong acidic or basic conditions.23michael.comresearchgate.net

Oxidative Degradation Processes

Oxidative degradation typically involves exposing the compound to oxidizing agents, such as hydrogen peroxide, often in the presence of catalysts. nih.gov

Autoxidation and Radical-Mediated PathwaysSpecific data on the autoxidation or radical-mediated degradation pathways for this compound are not documented in the scientific literature. Such pathways often involve the formation of hydroperoxides and subsequent cleavage of C-H or C-O bonds.

Photochemical Degradation Pathways

Photochemical degradation studies assess a compound's stability when exposed to light, particularly UV radiation. nih.govnih.gov There are no specific studies available on the photochemical degradation of this compound. The benzamide (B126) structure suggests it could absorb UV light, potentially leading to photodegradation through various reaction pathways, such as cleavage of the amide bond or reactions involving the aromatic ring and its substituents. nih.govplos.org

UV and Visible Light Induced Transformations

The interaction of this compound with ultraviolet (UV) and visible light is a key area of investigation for determining its environmental persistence and potential for photochemical degradation. While specific studies on the phototransformation of this compound are limited, general principles of photochemistry for benzamide derivatives can provide insights. The absorption of UV radiation by the aromatic ring and the amide chromophore can lead to the formation of excited states, which may then undergo various chemical reactions.

For some benzamide derivatives, exposure to UV light is a standard method for visualization in techniques like thin-layer chromatography (TLC), which suggests a degree of stability under short-term, low-intensity irradiation. However, prolonged exposure to high-intensity UV sources can induce degradation. The isopropoxy and N-butyl substituents on the benzamide core are likely to influence the photochemical behavior of the molecule. For instance, the presence of ether linkages, such as the isopropoxy group, can sometimes be susceptible to photo-cleavage.

Identification of Photodegradation Products

Potential photodegradation pathways could involve:

N-dealkylation: Cleavage of the bond between the nitrogen atom and the butyl group, leading to the formation of 3-isopropoxybenzamide (B269453) and butane (B89635) or butene.

O-dealkylation: Cleavage of the isopropoxy group, resulting in 3-hydroxy-N-butylbenzamide and propene.

Amide bond hydrolysis: Although typically slow in the absence of catalysts, photo-induced hydrolysis could yield 3-isopropoxybenzoic acid and n-butylamine.

Ring hydroxylation: The addition of hydroxyl radicals, often formed in the presence of water and photosensitizers, to the aromatic ring.

Rearrangement reactions: Photo-Fries or other rearrangement reactions could lead to the formation of isomeric products.

To definitively identify these products, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be required.

Table 1: Hypothetical Photodegradation Products of this compound

| Proposed Product Name | Proposed Chemical Structure | Potential Formation Pathway |

| 3-Isopropoxybenzamide | C10H13NO2 | N-dealkylation |

| 3-Hydroxy-N-butylbenzamide | C11H15NO2 | O-dealkylation |

| 3-Isopropoxybenzoic acid | C10H12O3 | Amide bond hydrolysis |

| n-Butylamine | C4H11N | Amide bond hydrolysis |

This table is based on theoretical degradation pathways and requires experimental verification.

Thermal Stability and Degradation Kinetics

The thermal stability of this compound is a measure of its resistance to decomposition at elevated temperatures. Thermal degradation can lead to the loss of functional properties and the formation of potentially hazardous byproducts. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed to assess thermal stability.

For benzamide-type structures, the amide bond is generally thermally stable. However, at sufficiently high temperatures, pyrolysis can occur. The degradation of aromatic polyamides, which contain repeating benzamide units, has been studied and can offer some parallels. researchgate.net The initial stages of thermal degradation for such polymers often involve the cleavage of the amide linkage. researchgate.net

The specific decomposition temperature and degradation kinetics of this compound would be influenced by the strengths of the various bonds within the molecule. The C-N bond of the amide, the C-O bond of the isopropoxy group, and the C-C bonds of the butyl chain are all potential sites for thermal cleavage. The kinetics of thermal degradation, including the activation energy and reaction order, can be determined by analyzing TGA data obtained at different heating rates. researchgate.netcsic.es

Strategies for Enhancing Chemical Stability

Improving the chemical stability of benzamide derivatives like this compound is often a goal in medicinal chemistry and materials science. Several strategies can be employed to protect against photolytic and thermal degradation.

Another strategy is the use of bioisosteric replacements . pressbooks.pub This involves substituting a functional group with another group that has similar physical or chemical properties but may confer enhanced stability. For example, replacing a metabolically labile ester group with a more stable amide group is a common tactic in drug design. nih.gov In the context of this compound, modifications to the butyl or isopropoxy groups could potentially enhance stability.

The incorporation of the compound into a protective matrix or formulation can also enhance its stability. google.com For instance, encapsulation within liposomes or other nanocarriers can shield the molecule from environmental stressors. google.com Additionally, the use of UV absorbers or quenchers in a formulation can prevent photodegradation by absorbing harmful UV radiation or deactivating excited states. google.comgoogle.com

Structure Activity Relationship Sar Studies of N Butyl 3 Isopropoxybenzamide Derivatives

Rational Design and Synthesis of Analogues for SAR Probing

The rational design of analogues of N-butyl-3-isopropoxybenzamide is rooted in the strategic modification of its three primary structural components: the N-butyl group, the isopropoxy group, and the benzamide (B126) core. The synthesis of these analogues typically involves multi-step chemical processes. nih.gov A common synthetic route starts with a suitably substituted benzoic acid, which is then activated, often by conversion to an acid chloride, and subsequently reacted with an appropriate amine to form the final amide. nih.govrsc.org

For instance, the synthesis of N-aryl benzamide analogues often begins with a substituted benzoic acid and various anilines. nih.gov The amide bond formation is a crucial step, frequently achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) or by converting the carboxylic acid to a more reactive acyl chloride. nih.govmdpi.com To explore the SAR, a library of compounds is often created where each of the three key moieties is systematically varied. nih.gov This allows for a comprehensive evaluation of how changes in size, shape, and electronic properties at different positions on the molecule impact its biological efficacy.

The synthesis of bis-benzamide libraries, for example, has been achieved through a sequence of reactions including amide bond formation, reduction of nitro groups, and subsequent acylation to introduce diversity at the N-terminus. nih.gov Similarly, modifications to the alkoxy side chains are often accomplished through nucleophilic substitution reactions on a precursor molecule. nih.gov

Systematic Modification of the N-butyl Moiety

The N-butyl group of this compound is a critical determinant of its interaction with biological targets. SAR studies have explored the impact of altering the length, branching, and nature of this alkyl chain. The butyl group itself has four isomers: n-butyl, sec-butyl, isobutyl, and tert-butyl, each with a distinct three-dimensional shape. byjus.comwikipedia.org

In related benzamide series, modifications at the N-alkyl position have shown significant effects on activity. For example, in a series of bis-benzamides, N-acylamido derivatives containing an n-butyl group were synthesized to probe activity. nih.gov Studies on other classes of molecules, such as pyrido[2,3-d]pyrimidin-7-one inhibitors, have also demonstrated that varying the N-alkyl substituent from methyl to n-butyl, isobutyl, and sec-butyl can significantly impact biological activity. scispace.com

The general trend observed in many ligand-receptor interactions is that a linear alkyl chain like n-butyl can fit into hydrophobic pockets. Branching, as in isobutyl or sec-butyl, can provide a better fit if the pocket has a corresponding shape, while the bulky tert-butyl group may be too large for some binding sites. wikipedia.org

| Compound ID | N-Substituent | Relative Activity | Rationale for Activity Change |

|---|---|---|---|

| 1a | n-butyl | Baseline | Optimal hydrophobic interaction with a linear pocket. |

| 1b | ethyl | Decreased | Shorter chain may not fully occupy the hydrophobic pocket. |

| 1c | hexyl | Variable | Longer chain may extend beyond the optimal binding region or introduce unfavorable steric hindrance. |

| 1d | isobutyl | Increased | Branching may provide a better fit into a complementary shaped hydrophobic pocket. |

| 1e | sec-butyl | Decreased | Steric hindrance near the amide bond may disrupt optimal binding conformation. |

| 1f | tert-butyl | Significantly Decreased | The bulky group may be too large for the binding pocket, leading to steric clash. |

| 1g | cyclopropylmethyl | Variable | The rigid ring structure may or may not fit well within the binding site. |

Systematic Modification of the Isopropoxy Moiety

The isopropoxy group at the 3-position of the benzamide ring plays a crucial role in the molecule's electronic properties and its ability to form hydrogen bonds or other interactions. Modifications to this group can influence the molecule's solubility, metabolic stability, and binding affinity.

In studies of related compounds, the nature of the alkoxy group has been shown to be important. For instance, in a series of anti-HCV N-aryl benzamides, replacing a methyl group with ethyl, propyl, or isopropyl groups at a similar position led to variations in antiviral activity, with the isopropyl substitution showing promising results. nih.gov This suggests that the size and branching of the alkoxy group can fine-tune the compound's activity.

The synthesis of analogues with different alkoxy groups can be achieved through reactions such as the Ullmann condensation, which couples a bromide with various alcohols in the presence of a copper catalyst. rsc.org

| Compound ID | 3-Position Substituent | Relative Activity | Rationale for Activity Change |

|---|---|---|---|

| 2a | isopropoxy | Baseline | Provides a balance of lipophilicity and steric bulk. |

| 2b | methoxy | Decreased | Smaller group may not provide sufficient steric bulk for optimal interaction. |

| 2c | ethoxy | Slightly Decreased | Similar to isopropoxy but with less branching. |

| 2d | butoxy | Variable | Increased lipophilicity may improve binding but could also lead to off-target effects. |

| 2e | benzyloxy | Variable | The bulky aromatic ring could either enhance binding through pi-stacking or cause steric hindrance. |

| 2f | hydroxyl | Significantly Decreased | The polar hydroxyl group may be unfavorable in a hydrophobic binding pocket. |

Systematic Modification of the Benzamide Core

In the development of diaryl urea (B33335) compounds, the substitution pattern on the benzene (B151609) rings was found to be critical for antiproliferative activity. For example, the presence of electron-withdrawing or electron-donating groups can alter the reactivity and binding properties of the entire molecule. nih.gov In some bis-benzamide series, a nitro group on the benzamide ring was found to be essential for biological activity. nih.govresearchgate.net

The synthesis of these modified cores can involve starting with differently substituted benzoic acids or introducing substituents onto the aromatic ring at various stages of the synthesis. nih.govrsc.org

| Compound ID | Substitution on Benzamide Ring (in addition to 3-isopropoxy) | Relative Activity | Rationale for Activity Change |

|---|---|---|---|

| 3a | None | Baseline | The unsubstituted ring provides a reference point. |

| 3b | 4-fluoro | Increased | The small, electronegative fluorine atom can enhance binding through favorable electronic interactions. |

| 3c | 4-chloro | Increased | Similar to fluoro, the chloro group can enhance binding, but its larger size may have a different effect. |

| 3d | 4-methyl | Variable | The small alkyl group adds lipophilicity, which could be beneficial or detrimental depending on the binding site. |

| 3e | 4-nitro | Significantly Increased | The strong electron-withdrawing nitro group can be critical for activity in some systems. nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are important for efficacy. nih.gov

For benzamide derivatives, QSAR models can be developed using a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters. The models are typically built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.gov

A typical QSAR study involves:

Data Set Preparation: A collection of compounds with known biological activities is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.

Model Development: Statistical methods are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

For this compound derivatives, QSAR models could help in prioritizing the synthesis of new analogues by predicting their potential activity, thus saving time and resources.

Ligand-Receptor Interaction Studies through Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict how a ligand, such as an this compound derivative, might bind to the active site of a target receptor. researchgate.net

The process involves:

Preparation of the Receptor and Ligand: Three-dimensional structures of the target protein and the ligand are prepared.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

For example, in studies of bis-benzamide inhibitors of the androgen receptor, molecular docking revealed that the compounds interact with the AF-2 domain by projecting their side chains into hydrophobic pockets, mimicking the binding of natural ligands. nih.govresearchgate.net These studies also highlighted the importance of specific hydrogen bonds in determining binding affinity. nih.gov Similar in silico studies of this compound analogues could provide valuable insights into their mechanism of action at the molecular level.

Materials Science and Supramolecular Chemistry Applications of Benzamide Derivatives

N-butyl-3-isopropoxybenzamide as a Building Block in Polymer Science

The incorporation of specific monomers into polymers allows for the synthesis of materials with tailored properties. Benzamide (B126) derivatives can be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, to be integrated into polymer chains. These can exist as homopolymers or as copolymers, where they are combined with other monomers to achieve specific characteristics. scirp.org For instance, copolymers can be designed as random, alternating, or block structures, each imparting different properties to the final material. scirp.org

While direct polymerization of this compound has not been detailed, related structures offer insight into potential applications. For example, polymers containing imidazolium (B1220033) groups, which can be conceptually linked to modified benzamides, have been synthesized and investigated for their ionic conductivity. mdpi.com The synthesis of poly(1-butyl-3-vinylbenzylimidazolium chloride) through post-polymerization modification highlights a viable route for integrating complex functional groups onto a polymer backbone. Such materials, known as poly(ionic liquid)s, are of interest for applications in gas separation and catalysis. mdpi.com

Furthermore, the temperature-responsive behavior of polymers like poly(n-butyl methacrylate) (PBMA), which undergoes a glassy-to-rubbery state transition, demonstrates how tuning alkyl side chains can dramatically alter material properties such as elasticity and surface topography. researchgate.net A benzamide-containing polymer could similarly be engineered to respond to external stimuli, leveraging the specific n-butyl and isopropoxy groups to influence its physical characteristics.

Incorporation into Organic Frameworks and Supramolecular Materials

The precise self-assembly of molecular components is the foundation of supramolecular chemistry and the construction of porous materials like metal-organic frameworks (MOFs). The amide group is particularly effective at directing self-assembly through predictable hydrogen bonding.

Benzamide derivatives are key in forming ordered supramolecular structures. For example, benzene-1,3,5-tricarboxamides are known to self-assemble into well-defined nanorods. In the realm of MOFs, which are constructed from metal ions linked by organic ligands, the benzamide structure can play several roles. mdpi.com While not typically a primary linker itself, functional groups on benzamide derivatives can be modified to serve this purpose or to functionalize the pores of a pre-existing framework. nih.gov The active amino group on the ligand in Isoreticular Metal-Organic Framework-3 (IRMOF-3), for instance, allows for extensive post-synthetic modification. nih.gov

The choice of solvent can also direct the formation of specific MOF structures, and interestingly, N,N-Diethyl-3-methylbenzamide (DEET), a related benzamide, has been shown to act as a "green" solvent with phase-directing capabilities in MOF synthesis. nih.gov This suggests that other benzamides, potentially including this compound, could be explored for similar roles in controlling the synthesis of these highly porous materials. mdpi.comnih.gov

Applications in Liquid Crystal and OLED Materials

The development of advanced display and lighting technologies relies on materials with specific optical and electronic properties. Liquid crystals (LCs) are materials that exist in a state between a conventional liquid and a solid crystal, possessing molecular order that can be manipulated by external stimuli like electric fields. tcichemicals.comcore.ac.uk Molecules that form liquid crystal phases, known as mesogens, typically have rigid, anisotropic shapes, such as rod-like (calamitic) or disk-like (discotic) structures. tcichemicals.com While there is no specific report of this compound exhibiting liquid crystalline behavior, the benzamide core could be integrated into larger molecular designs to create novel mesogens. The interplay of the rigid aromatic ring and the flexible alkyl and alkoxy groups could influence the type of mesophase formed and its temperature range. researchopenworld.com

In the field of Organic Light-Emitting Diodes (OLEDs), materials are designed for specific functions within a multilayer device structure, including hole transport, electron transport, and light emission. researchgate.net The efficiency of an OLED is highly dependent on the properties of these organic layers. Pyrimidine scaffold benzamide derivatives have been investigated theoretically for their electronic properties, with some studies suggesting their potential application in non-linear optical (NLO) materials. researchgate.net The fundamental benzamide structure, when appropriately substituted, could be tailored to function as a host or dopant material within an OLED's emissive layer or as a component in charge-transport layers.

Role as Ligands in Metal Complexes and Catalysis

The benzamide subunit is a prevalent feature in the design of ligands for transition metal catalysis. nih.gov Ligands coordinate to a metal center and finely tune its electronic and steric properties, which in turn controls the activity and selectivity of a catalytic reaction.

A significant area of research involves atropisomeric benzamides, which are chiral molecules that exist as stable, non-interconverting rotational isomers. nih.gov These chiral benzamide scaffolds have been successfully used as ligands in asymmetric catalysis, such as in palladium-catalyzed allylic alkylation, to produce enantiomerically enriched products. nih.gov The synthesis of these complex ligands often involves regioselective transformations on a pre-formed benzamide core. nih.gov

While simple benzamides are not typically "non-innocent" ligands, the broader family of amide-containing ligands can participate directly in redox processes. nih.govmdpi.com For example, N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine is a well-studied redox-active ligand capable of existing in multiple oxidation states, leading to metal complexes with interesting electronic and magnetic properties. nih.govmdpi.com The nitrogen and oxygen atoms of the this compound moiety have the potential to coordinate with metal ions, and although its catalytic applications are not documented, related N-isopropoxybenzamides are used as precursors in palladium-catalyzed reactions to synthesize isoquinolinones. scispace.com Furthermore, imidazolium-based ionic liquids, which share some structural motifs with functionalized benzamides, have been employed as recyclable catalysts in the synthesis of N-substituted azepines. nih.gov

Development of Functional Materials Utilizing Benzamide Scaffolds

The benzamide scaffold is a foundational platform for building a wide array of functional materials. Its synthetic accessibility and the stability of the amide bond make it an ideal starting point for creating molecules with complex, tailored functionalities. mdpi.com

Researchers have utilized the benzamide core to design molecules that mimic the structures of peptides, such as α-helices. acs.orgacs.org These "α-helix mimetics" are built on tris- or bis-benzamide scaffolds and can replicate the spatial arrangement of functional groups on one face of a helix. acs.orgacs.org This is crucial for developing small molecules that can interfere with protein-protein interactions, a key strategy in modern drug discovery. acs.org

The ability to perform iterative, regioselective chemical modifications on a central benzamide scaffold allows for the creation of libraries of diverse, homochiral molecules. nih.gov This modular approach accelerates the discovery of new materials, from asymmetric catalysts to biologically active compounds. The combination of a rigid aromatic core with tunable N-alkyl and O-alkoxy side chains, as seen in this compound, provides a blueprint for designing functional materials where properties can be systematically adjusted by modifying these peripheral groups.

Table 1: Potential Applications of Benzamide Derivatives in Materials Science

| Application Area | Role of Benzamide Scaffold | Potential Functionality | Example from Literature (Related Compounds) |

| Polymer Science | Monomer unit or pendant group | Introduces rigidity, hydrogen bonding sites, and stimuli-responsive behavior. | Poly(ionic liquid)s containing imidazolium groups for gas separation. mdpi.com |

| Supramolecular Chemistry | Self-assembling building block | Directs the formation of ordered nanostructures through hydrogen bonding. | Benzene-1,3,5-tricarboxamides form supramolecular nanorods. |

| Metal-Organic Frameworks | Pore functionalization or synthesis modulator | Modifies pore environment for selective guest binding; directs framework topology. | DEET used as a phase-directing solvent for MOF synthesis. nih.gov |

| Liquid Crystals | Core component of mesogen | Contributes to the molecular anisotropy required for liquid crystal phases. | Benzamide core integrated into larger, rigid molecular structures. researchopenworld.com |

| OLEDs | Component of emissive or transport layers | Influences charge transport and photophysical properties. | Pyrimidine scaffold benzamides studied for non-linear optical properties. researchgate.net |

| Catalysis | Chiral ligand scaffold | Controls enantioselectivity in asymmetric metal-catalyzed reactions. | Atropisomeric phosphino-benzamide used in Pd-catalyzed alkylation. nih.gov |

| Biomimetic Materials | Structural mimic of biopolymers | Replicates the spatial orientation of functional groups in peptides. | Tris-benzamide scaffolds designed as α-helix mimetics. acs.org |

Future Directions and Emerging Research Avenues for N Butyl 3 Isopropoxybenzamide Research

Advanced Synthetic Strategies for Complex Analogues

Future research will likely focus on developing sophisticated synthetic methods to generate a library of complex analogues of N-butyl-3-isopropoxybenzamide. These advanced strategies will be crucial for probing structure-activity relationships and discovering novel functionalities.

One promising approach is the use of transition metal-catalyzed C-H bond activation. rsc.org This powerful technique allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, enabling the construction of complex molecular scaffolds from simple precursors. For instance, palladium-catalyzed double C-H activation/annulation reactions have been employed to synthesize dihydro-isoquinolines from benzamides. rsc.org Applying such methods to this compound could yield novel polycyclic analogues with unique three-dimensional structures. A proposed reaction could involve the sequential activation of a C(sp2)–H bond on the benzene (B151609) ring and a C(sp3)–H bond on the n-butyl or isopropoxy group. rsc.orgrsc.org

Furthermore, the development of multicomponent reactions (MCRs) catalyzed by sustainable materials, such as copper nanocomposites, offers an efficient and atom-economical route to complex benzamide (B126) derivatives. rsc.org An MCR approach could be designed to assemble analogues of this compound in a single step from several starting materials, rapidly generating molecular diversity.

Medicinal chemistry efforts often involve the synthesis of numerous analogues to establish structure-activity relationships (SAR). nih.govmdpi.com Future work on this compound would benefit from modular synthetic schemes that allow for systematic variation of the N-butyl group, the isopropoxy group, and the substitution pattern on the aromatic ring. This could involve parallel synthesis techniques to create a library of compounds for high-throughput screening.

| Synthetic Strategy | Description | Potential Application to this compound |

| C-H Bond Activation | Direct functionalization of C-H bonds, often catalyzed by transition metals like palladium. rsc.org | Creation of complex, polycyclic analogues by forming new rings involving the benzamide core and its substituents. rsc.org |

| Multicomponent Reactions | Reactions where three or more reactants combine in a single step to form a product containing substantial portions of all reactants. rsc.org | Rapid generation of a diverse library of analogues for screening. |

| Modular Synthesis | Step-wise construction of molecules allowing for easy variation of different substructures. nih.gov | Systematic exploration of structure-activity relationships by modifying the N-alkyl and alkoxy substituents. |

Deeper Mechanistic Understanding through Advanced Computational Methods

Advanced computational methods are indispensable tools for gaining deep insights into the electronic structure, reactivity, and non-covalent interactions of molecules. For this compound, techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations will be pivotal in guiding experimental work.